[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl](3,5-dimethoxyphenyl)methanone
Description
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that features a benzothiadiazole moiety, a piperazine ring, and a methanone group
Properties
Molecular Formula |
C19H20N4O5S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-14-10-13(11-15(12-14)28-2)19(24)22-6-8-23(9-7-22)30(25,26)17-5-3-4-16-18(17)21-29-20-16/h3-5,10-12H,6-9H2,1-2H3 |
InChI Key |
FCTPXGZIKKODIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiadiazole and piperazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes. The final step usually involves the coupling of the benzothiadiazole and piperazine intermediates under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial for optimizing yield and purity. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, inert atmosphere (e.g., nitrogen or argon), and the use of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone: shares similarities with compounds like benzothiazoles, piperazines, and methanones.
Benzothiazoles: Known for their applications in dyes, pharmaceuticals, and agrochemicals.
Piperazines: Commonly used in medicinal chemistry for their pharmacological properties.
Methanones: Utilized in organic synthesis and as intermediates in various chemical reactions.
Uniqueness
The uniqueness of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone lies in its combined structural features, which confer specific reactivity and interaction profiles. This makes it a valuable compound for diverse scientific and industrial applications.
Biological Activity
The compound 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a novel heterocyclic organic molecule that combines various functional groups, including benzothiadiazole and piperazine moieties. Its unique structure suggests potential biological activities that warrant comprehensive investigation. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , and it has a molecular weight of 402.47 g/mol. The presence of a sulfonamide group enhances its solubility and reactivity, making it an interesting candidate for medicinal chemistry applications.
Biological Activity
Research indicates that compounds containing benzothiadiazole and piperazine structures exhibit diverse biological activities. The following sections summarize key findings related to the biological activity of the compound.
Antimicrobial Activity
Several studies have shown that benzothiadiazole derivatives possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
| Study | Compound | Activity | Reference |
|---|---|---|---|
| A | Benzothiadiazole derivative | Inhibition of E. coli | |
| B | Piperazine analog | Antifungal against Candida spp. |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar analogs have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|---|
| C | Benzothiadiazole-piperazine hybrid | Breast cancer | Apoptosis induction | |
| D | Sulfonamide derivative | Colon cancer | Cell cycle arrest at G2/M phase |
Neuroprotective Effects
Emerging research indicates that benzothiadiazole derivatives may possess neuroprotective properties. In vivo studies have shown that these compounds can mitigate neuroinflammation and oxidative stress in models of neurodegenerative diseases.
The biological activity of 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is likely mediated through:
- Enzyme Inhibition : The sulfonamide group can interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors involved in pain and inflammation pathways.
- Cellular Pathway Interference : It can disrupt signaling pathways critical for cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzothiadiazole derivatives. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Anticancer Activity in vitro
In vitro assays on breast cancer cell lines revealed that the compound induced apoptosis at low micromolar concentrations. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
